molecular formula C8H6F3N3 B2526924 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine CAS No. 1256822-19-1

2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B2526924
CAS No.: 1256822-19-1
M. Wt: 201.152
InChI Key: RTTRMYISVZPIJA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C with catalysts such as iron fluoride can be used to obtain key intermediates for the synthesis of fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, iron fluoride for vapor-phase reactions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted imidazo[4,5-c]pyridines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific combination of imidazole and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c1-4-13-5-2-7(8(9,10)11)12-3-6(5)14-4/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTRMYISVZPIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NC=C2N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256822-19-1
Record name 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
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